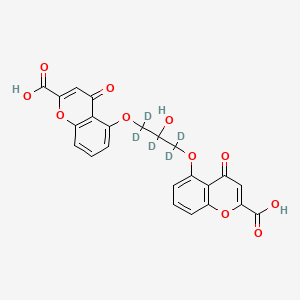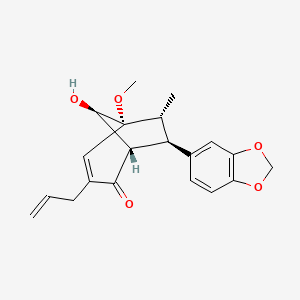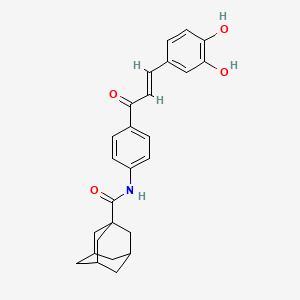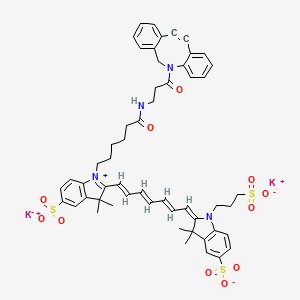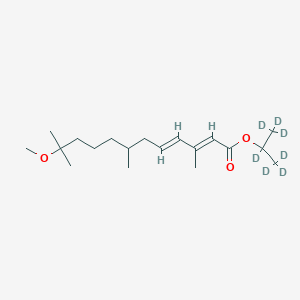
Methoprene-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoprene-d7 is a deuterated form of methoprene, a juvenile hormone analogue widely used as an insect growth regulator. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry, where it serves as an internal standard.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methoprene-d7 involves the incorporation of deuterium atoms into the methoprene molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in methoprene with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of methoprene. This ensures that the final product is fully deuterated.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
Methoprene-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized to form methoprene acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Methoprene acid-d7
Reduction: Methoprene alcohol-d7
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Methoprene-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of methoprene and its metabolites.
Biology: Studied for its effects on insect development and reproduction.
Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.
Industry: Used in the development of insect growth regulators for pest control.
Mecanismo De Acción
Methoprene-d7, like methoprene, mimics the action of juvenile hormone in insects. It binds to juvenile hormone receptors, disrupting the normal development and maturation processes. This leads to the inhibition of metamorphosis and reproduction in insects, effectively controlling their population.
Comparación Con Compuestos Similares
Similar Compounds
Methoprene: The non-deuterated form of methoprene-d7.
Hydroprene: Another juvenile hormone analogue with similar insecticidal properties.
Kinoprene: A juvenile hormone analogue used in pest control.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry studies.
Propiedades
Fórmula molecular |
C19H34O3 |
|---|---|
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D |
Clave InChI |
NFGXHKASABOEEW-LQGANATMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |
SMILES canónico |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl phosphate](/img/structure/B12389324.png)
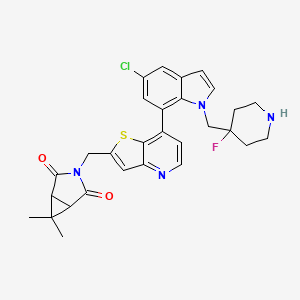

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
